molecular formula C15H11FN2O2S B2615912 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946263-17-8

2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2615912
CAS RN: 946263-17-8
M. Wt: 302.32
InChI Key: QDVDLVRIJSMNPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Chemical Reactions Analysis

The compound has shown highly sensitive and selective fluorescence responses toward Ga 3+ in the DMSO/H 2 O buffer solution . The proposed interaction mechanism was further supported by density functional theory .

Scientific Research Applications

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles, similar in structure to the compound , have been studied for their antitumor properties. These compounds are potently cytotoxic in vitro against certain human breast cell lines but inactive against others like prostate, nonmalignant breast, and colon cells. This selective cytotoxicity indicates their potential use in cancer therapy (Hutchinson et al., 2001).

Orexin Receptor Antagonism

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment. The detailed disposition of this compound in humans highlights its potential application in studying and treating sleep disorders (Renzulli et al., 2011).

Synthesis of Benzothiazoles

The synthesis of 2-substituted benzothiazoles from 2-fluorophenylisothiocyanate presents a method relevant to producing compounds structurally similar to the query. This synthetic route is significant for creating derivatives with potential biological activities (Ares, 1991).

Serotonin Receptor Imaging

4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide is used with PET imaging for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This application underscores the role of fluorinated benzamides in neuroimaging and the study of neurological diseases (Kepe et al., 2006).

Multi-Receptor Antipsychotics

Benzamides with fluorine substitutions, exhibiting potent dopamine D2 and serotonin 5-HT1A and 5-HT2A receptor properties, have been synthesized and evaluated as potential antipsychotics. Such studies contribute to the development of novel treatments for psychiatric disorders (Yang et al., 2016).

Future Directions

Thiophene and its substituted derivatives show a variety of properties and applications . They are essential heterocyclic compounds and have attracted great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

The primary targets of the compound 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.

properties

IUPAC Name

2-fluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-12-5-2-1-4-11(12)15(19)17-9-10-8-13(20-18-10)14-6-3-7-21-14/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVDLVRIJSMNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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